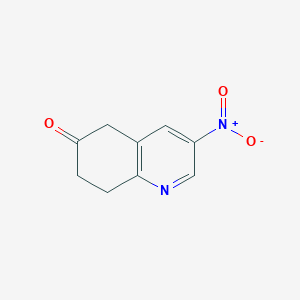

3-Nitro-7,8-dihydro-5H-quinolin-6-one

Overview

Description

3-Nitro-7,8-dihydro-5H-quinolin-6-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a quinolinone core makes this compound particularly interesting for various chemical and biological studies.

Mechanism of Action

Target of Action

It is known that quinolone derivatives have a wide range of biological and pharmaceutical activities . They have been used in drug research and development, and many publications have dealt with their synthetic analogs .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

It is known that quinoline derivatives have a wide range of biological activities, which could result in various molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-7,8-dihydro-5H-quinolin-6-one typically involves the nitration of 7,8-dihydro-5H-quinolin-6-one. One common method is the reaction of 7,8-dihydro-5H-quinolin-6-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer nitrating agents and solvents can improve the overall safety and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-7,8-dihydro-5H-quinolin-6-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Amino-7,8-dihydro-5H-quinolin-6-one.

Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

3-Nitro-7,8-dihydro-5H-quinolin-6-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a lead compound in drug discovery and development.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

7,8-Dihydro-5H-quinolin-6-one: Lacks the nitro group but shares the quinolinone core.

3-Amino-7,8-dihydro-5H-quinolin-6-one: The reduced form of 3-Nitro-7,8-dihydro-5H-quinolin-6-one.

4-Hydroxy-2-quinolone: Another quinoline derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both the nitro group and the quinolinone core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Nitro-7,8-dihydro-5H-quinolin-6-one is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a nitro group, contributing to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Quinoline derivatives are known to modulate numerous biochemical pathways, influencing cellular processes such as proliferation and apoptosis. Specifically, this compound has been studied for its potential anticancer properties through mechanisms that may involve the inhibition of key enzymes and receptors involved in tumor growth.

Anticancer Activity

Research indicates that 3-nitroquinoline derivatives exhibit significant anticancer activity. A study by Li et al. (2008) demonstrated that compounds with a 3-nitro group effectively inhibited the epidermal growth factor receptor (EGFR) in human carcinoma cell lines, showcasing IC50 values in the micromolar range against A431 and MDA-MB-468 cells . The structure-activity relationship (SAR) analysis revealed that modifications at the 3-position of the quinoline core enhance antiproliferative effects.

Table 1: Anticancer Activity of 3-Nitroquinoline Derivatives

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (EGFR+) | ~10 | EGFR inhibition |

| 3-Nitroquinoline | MDA-MB-468 (EGFR+) | ~15 | EGFR inhibition |

| 5f | A549 (non-small cell lung cancer) | <0.99 | Tubulin polymerization inhibition |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Quinoline derivatives have shown promise against various bacterial strains due to their ability to interfere with microbial cell division and metabolism.

Case Studies

- Antitumor Agents : A series of novel 3-nitroquinolines were synthesized and evaluated for their antitumor activity. These compounds demonstrated potent inhibitory effects on tumor cell proliferation, particularly in EGFR-overexpressing cell lines .

- Antimicrobial Studies : In a comparative study of quinoline derivatives, compounds similar to this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the nitro group was essential for enhancing the antimicrobial efficacy .

Biochemical Pathways

The influence of this compound on biochemical pathways is significant. It has been shown to inhibit key kinases involved in cancer progression, such as Aurora Kinase and FLT3, which are critical for cell cycle regulation and survival in cancer cells . This multi-target approach may contribute to its effectiveness as an anticancer agent.

Properties

IUPAC Name |

3-nitro-7,8-dihydro-5H-quinolin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-1-2-9-6(4-8)3-7(5-10-9)11(13)14/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJORXSGGOFONAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.